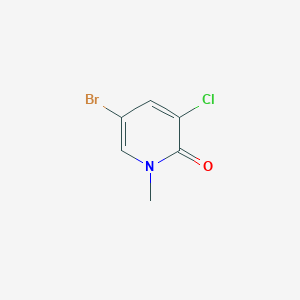

5-Bromo-3-chloro-1-methylpyridin-2(1H)-one

Description

5-Bromo-3-chloro-1-methylpyridin-2(1H)-one (CAS: 1227502-15-9; alternative CAS: 889865-52-5) is a halogenated pyridinone derivative with the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol . Its structure features a bromine atom at position 5, a chlorine atom at position 3, and a methyl group at position 1 (Figure 1). The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive halogen substituents, which enable diverse functionalization pathways .

Properties

IUPAC Name |

5-bromo-3-chloro-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJDYPABZAVZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one typically involves halogenation reactions. One common method is the bromination and chlorination of 1-methylpyridin-2(1H)-one. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The process would be optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one is in the development of antimicrobial agents. Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of pyridine compounds have shown significant activity with minimum inhibitory concentration (MIC) values as low as ≤0.25 µg/mL against MRSA, indicating strong potential as new antibiotic candidates .

Synthesis of Bioactive Compounds

The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. For example, it is utilized in the preparation of eletriptan, a medication used for treating migraines. The synthetic route involves several steps where 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one acts as a precursor to more complex structures .

Agrochemicals

Pesticide Development

The unique chemical structure of 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one allows for modifications that enhance its efficacy as a pesticide. Research has indicated that derivatives can exhibit herbicidal and insecticidal properties, making them valuable in agricultural applications. The ability to fine-tune substituents on the pyridine ring can lead to compounds with improved selectivity and potency against pests .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one is often used as a building block for creating more complex organic molecules. Its halogenated structure allows for various coupling reactions, such as Suzuki cross-coupling, which can yield novel derivatives with enhanced properties .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one | ≤0.25 | MRSA |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) | 16 | Staphylococcus aureus |

| Pyridine derivative A | ≤0.50 | Escherichia coli |

| Pyridine derivative B | >200 | Pseudomonas aeruginosa |

Table 2: Synthetic Routes Involving 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Cross-Coupling | Pd catalyst, arylboronic acid | 70–85 |

| Nucleophilic Substitution | Base-catalyzed reaction with amines | 60–75 |

| Electrophilic Aromatic Substitution | Bromination under controlled conditions | 80–90 |

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Pyridinone Derivatives

The reactivity, solubility, and biological activity of pyridinone derivatives are highly dependent on the type and position of substituents. Below is a detailed comparison:

Table 1: Substituent and Property Comparison

Biological Activity

5-Bromo-3-chloro-1-methylpyridin-2(1H)-one is a halogenated pyridinone derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents, which may influence its interaction with biological targets, including enzymes and receptors.

The molecular formula for 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one is C₆H₅BrClN₁O, and it has a molecular weight of approximately 218.47 g/mol. The compound features a pyridinone ring, which is known for its ability to form hydrogen bonds and participate in various chemical reactions, making it a valuable scaffold in drug design.

The biological activity of 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one is hypothesized to involve interactions with specific molecular targets. These interactions can modulate enzyme activity or receptor function, leading to various pharmacological effects. However, detailed studies are required to elucidate the exact pathways involved in its mechanism of action.

Antimicrobial Activity

Research indicates that compounds similar to 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives demonstrate selective activity against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and fungi like Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for these compounds can range from ≤0.25 µg/mL to >200 µg/mL depending on the structure and substituents present .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one | Staphylococcus aureus (MRSA) | TBD |

| Similar Derivative | Cryptococcus neoformans | ≤0.25 |

| Similar Derivative | Escherichia coli | >200 |

Antitumor Activity

Preliminary studies suggest that derivatives of pyridinones may also possess antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. However, specific data regarding 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one's antitumor efficacy remains limited and warrants further investigation .

Case Studies

In a recent study focusing on the synthesis and biological evaluation of pyridine derivatives, researchers synthesized various analogs of 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one. These analogs were screened for their antimicrobial activity against a panel of bacterial and fungal pathogens. Notably, some compounds exhibited potent activity against MRSA, indicating the potential for developing new antibiotics based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.